molecular formula C13H16N2O B3000443 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol CAS No. 1465904-35-1

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol

Cat. No.: B3000443
CAS No.: 1465904-35-1
M. Wt: 216.284
InChI Key: NAPDHZKXJUVIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group attached to the phenol ring and a pyrazole ring attached to the second position of the phenol ring

Mechanism of Action

Target of Action

Compounds containing the pyrazole moiety, such as this one, are known to exhibit a broad range of biological activities . They have been found to interact with various targets, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal targets .

Mode of Action

For instance, some pyrazole derivatives inhibit the production of certain inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the production of cytokines like TNF-α, IL-6, and IL-1β .

Biochemical Pathways

These could potentially include pathways related to inflammation, cancer, pain perception, convulsion, helminth infections, oxidative stress, and plant growth .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties would likely influence its adme properties .

Result of Action

Based on the known activities of pyrazole derivatives, the compound could potentially exert effects such as inhibition of inflammatory mediator production, interference with cancer cell proliferation, modulation of pain and convulsion responses, disruption of helminth life cycles, reduction of oxidative stress, and alteration of plant growth .

Action Environment

Factors such as ph, temperature, and reaction time can affect the yield and effectiveness of similar compounds . Additionally, the compound’s storage temperature and physical form could potentially influence its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. This reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the substituent introduced.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is unique due to the presence of both the tert-butyl group and the pyrazole ring attached to the phenol ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-tert-butyl-2-pyrazol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-5-6-12(16)11(9-10)15-8-4-7-14-15/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPDHZKXJUVIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.